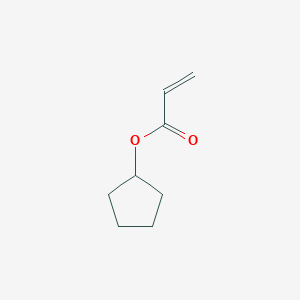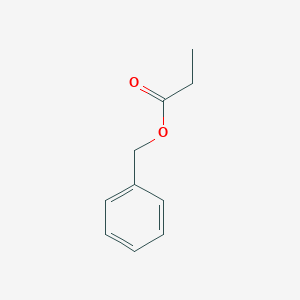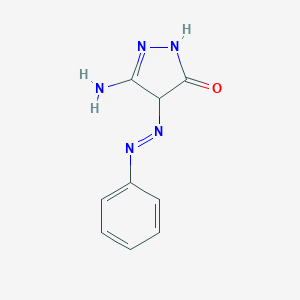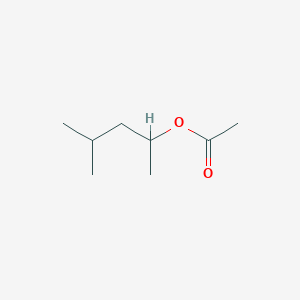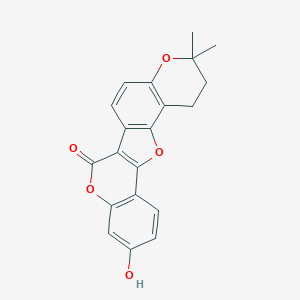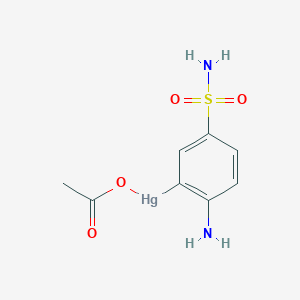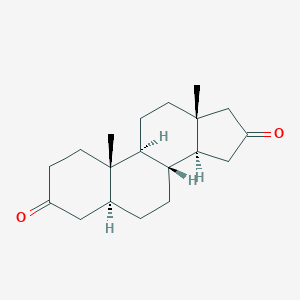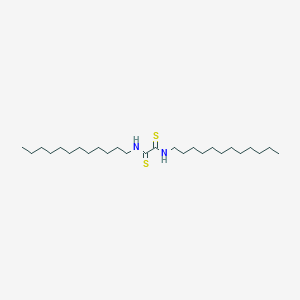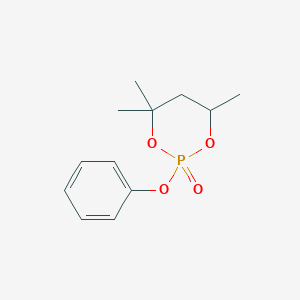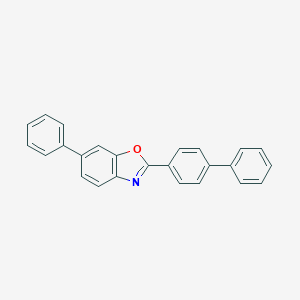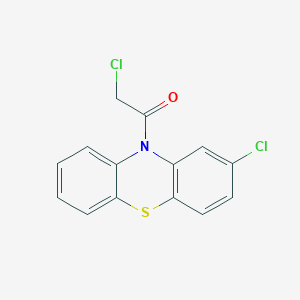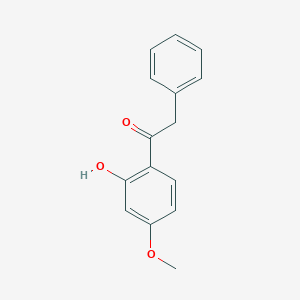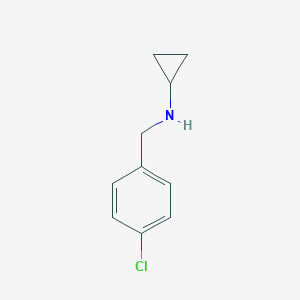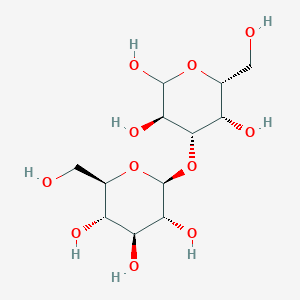
3-O-beta-D-glucopyranosyl-D-galactopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-O-beta-D-glucopyranosyl-D-galactopyranose, also known as GGP, is a natural compound found in various plants and fruits. It is a type of carbohydrate that has been studied extensively for its potential health benefits. GGP has been shown to have various biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.
Scientific Research Applications
Structural Mimicry in Vaccine Development
- Compound 18, a mimic of structural elements of the type III group B Streptococcus capsular polysaccharide, was synthesized for potential use in vaccine development. This compound contains 3-O-beta-D-glucopyranosyl-D-galactopyranose structural elements (Zou & Jennings, 1996).
Molecular Synthesis
- Synthesis of specific molecules like Lacto-N-biose II, which includes 3-O-beta-D-glucopyranosyl-D-galactopyranose, has been achieved, highlighting its role in chemical synthesis and potential applications in biochemical research (Augé & Veyrières, 1977).
Natural Product Isolation
- Steroidal glycosides containing 3-O-beta-D-glucopyranosyl-D-galactopyranose have been isolated from plants like Tribulus terrestris, indicating its presence in natural products with potential pharmacological properties (Wu et al., 1996).
Immunomodulatory Effects
- In a study on Ganoderma lucidum, polysaccharides containing 3-O-beta-D-glucopyranosyl-D-galactopyranose were found to enhance the proliferation of T- and B-lymphocytes, indicating its immunostimulatory potential (Bao et al., 2002).
Metabolomics and Chemotaxonomy
- Compounds with 3-O-beta-D-glucopyranosyl-D-galactopyranose were identified in Arabidopsis thaliana, aiding in metabolomics studies for genome research and chemotaxonomic comparison (Nakabayashi et al., 2009).
Pharmacological Potential
- Saponins containing 3-O-beta-D-glucopyranosyl-D-galactopyranose isolated from Allium macrostemon exhibited inhibitory effects on human platelet aggregation, indicating potential pharmacological uses (Peng et al., 1995).
Structural Analysis
- Studies on the solid-state structure of derivatives of 3-O-beta-D-glucopyranosyl-D-galactopyranose provided insights into carbohydrate chemistry, valuable for the design of new compounds (Gubica et al., 2013).
properties
CAS RN |
16741-21-2 |
|---|---|
Product Name |
3-O-beta-D-glucopyranosyl-D-galactopyranose |
Molecular Formula |
C12H22O11 |
Molecular Weight |
342.3 g/mol |
IUPAC Name |
(3R,4S,5S,6R)-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(15)7(17)8(18)12(22-3)23-10-6(16)4(2-14)21-11(20)9(10)19/h3-20H,1-2H2/t3-,4-,5-,6+,7+,8-,9-,10+,11?,12+/m1/s1 |
InChI Key |
QIGJYVCQYDKYDW-KQBIKJCISA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@H]([C@H](OC([C@@H]2O)O)CO)O)O)O)O)O |
SMILES |
C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O |
synonyms |
3-O-β-D-Glucopyranosyl-D-galactopyranose |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



